tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate
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Overview
Description
tert-ButylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromopyridinyl group and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-bromopyridine-2-carboxylic acid. The reaction is carried out under inert atmosphere conditions, usually at temperatures ranging from 2-8°C . The process involves the use of reagents such as potassium acetate and 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridinyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted pyridinyl carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often used in assays to investigate enzyme inhibition and receptor binding .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of inhibitors for specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
Mechanism of Action
The mechanism of action of tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The bromopyridinyl group allows the compound to bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-bromo-3-chloropyridin-2-yl)(methyl)carbamate: Similar structure with an additional chlorine atom.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Different core structure but similar carbamate functionality.
Uniqueness
tert-ButylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate is unique due to its specific combination of a bromopyridinyl group and a carbamate moiety. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H16BrN3O3 |
---|---|
Molecular Weight |
330.18 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-bromopyridin-2-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-6-8(13)4-5-14-9/h4-6H,7H2,1-3H3,(H,15,18)(H,14,16,17) |
InChI Key |
QAYQDBIQYRLEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=NC=CC(=C1)Br |
Origin of Product |
United States |
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